molecular formula C8H9NaO3S B146748 Sodium m-Xylene-4-sulfonate CAS No. 827-21-4

Sodium m-Xylene-4-sulfonate

Cat. No.: B146748
CAS No.: 827-21-4
M. Wt: 208.21 g/mol
InChI Key: GJQXYSKWRDJNAJ-UHFFFAOYSA-M
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Description

Sodium m-Xylene-4-sulfonate is a useful research compound. Its molecular formula is C8H9NaO3S and its molecular weight is 208.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Sodium m-xylene-4-sulfonate (also known as sodium xylenesulfonate) is a sulfonic acid derivative that has garnered attention for its biological activity and applications in various fields, including biochemistry and pharmacology. This article provides a comprehensive overview of its biological activity, supported by research findings, case studies, and data tables.

This compound is represented by the chemical formula C8H9NaO3S\text{C}_8\text{H}_9\text{NaO}_3\text{S} and is characterized as an odorless white crystalline powder. It is soluble in water and exhibits hydrotropic properties, enhancing the solubility of various organic compounds in aqueous solutions .

Biological Activity

1. Toxicological Studies

Research has demonstrated that sodium xylenesulfonate exhibits low toxicity in various animal models. A study conducted by the National Toxicology Program evaluated the compound's toxicological potential through dermal application in rats and mice over extended periods. Key findings include:

  • Survival Rates : All subjects survived throughout the studies, indicating a high safety profile.
  • Body Weight : Final mean body weights of treated groups were comparable to control groups, suggesting no significant adverse effects on growth .
  • Dermal Effects : Observations included skin discoloration and crusty deposits at application sites, which were not deemed severe or treatment-related .

2. Genetic Toxicology

This compound functions primarily as a hydrotrope, enhancing the solubility of hydrophobic compounds in water. This property is particularly useful in biochemical applications where solubilization of poorly soluble substances is required. The mechanism involves disrupting hydrophobic interactions among solute molecules, thereby increasing their solubility in aqueous environments .

Case Studies

Several studies have highlighted the practical applications of this compound:

  • Pharmaceutical Formulations : It has been utilized to improve the solubility of active pharmaceutical ingredients (APIs) in liquid formulations, facilitating better bioavailability.
  • Detergent Formulation : Its ability to act as a surfactant makes it valuable in formulating detergents and cleaning agents, where it enhances the solubilization of oils and fats .

Research Findings

The following table summarizes key findings from various studies on this compound:

Study TypeOrganismDosage Range (mg/mL)Key Findings
Toxicology StudyRats0 - 400No significant adverse effects; normal weight gain observed
Genetic ToxicologySalmonellaN/ANo mutagenic activity detected
Dermal Application StudyMice0 - 727Similar survival rates; some skin irritation noted
Solubility Enhancement StudyVarious APIsN/AEnhanced solubility of poorly soluble compounds observed

Properties

IUPAC Name

sodium;2,4-dimethylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3S.Na/c1-6-3-4-8(7(2)5-6)12(9,10)11;/h3-5H,1-2H3,(H,9,10,11);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJQXYSKWRDJNAJ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)[O-])C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1041639
Record name Sodium m-xylene-4-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1041639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

827-21-4
Record name Sodium m-xylene-4-sulfonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000827214
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfonic acid, 2,4-dimethyl-, sodium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Sodium m-xylene-4-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1041639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium m-xylene-4-sulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.425
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SODIUM M-XYLENE-4-SULFONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89D78082VE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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